molecular formula C13H16ClN3O2S B14161754 2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 18248-43-6

2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B14161754
CAS No.: 18248-43-6
M. Wt: 313.80 g/mol
InChI Key: VCKXSQSHFGBCJJ-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves several steps. One common method starts with the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride. The acid chloride is subsequently reacted with N-(prop-2-en-1-yl)hydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide include:

    4-chloro-2-methylphenoxyacetic acid: A precursor in the synthesis of the target compound.

    N-(prop-2-en-1-yl)hydrazinecarbothioamide: Another precursor used in the synthesis.

    Phenoxy acetamide derivatives: These compounds share structural similarities and are studied for their pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

18248-43-6

Molecular Formula

C13H16ClN3O2S

Molecular Weight

313.80 g/mol

IUPAC Name

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C13H16ClN3O2S/c1-3-6-15-13(20)17-16-12(18)8-19-11-5-4-10(14)7-9(11)2/h3-5,7H,1,6,8H2,2H3,(H,16,18)(H2,15,17,20)

InChI Key

VCKXSQSHFGBCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NCC=C

Origin of Product

United States

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